Cas no 1058484-83-5 (N-[(2-chlorophenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide)
![N-[(2-chlorophenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide structure](https://ja.kuujia.com/scimg/cas/1058484-83-5x500.png)
N-[(2-chlorophenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-[(2-chlorophenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
- N-(2-chlorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide
- N-[(2-chlorophenyl)methyl]-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide
- AKOS024501245
- F5228-0122
- 1058484-83-5
-
- インチ: 1S/C19H16ClN3O2/c20-16-9-5-4-8-15(16)11-21-18(24)12-23-13-22-17(10-19(23)25)14-6-2-1-3-7-14/h1-10,13H,11-12H2,(H,21,24)
- InChIKey: RZHZWMWARBLKMU-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1CNC(CN1C=NC(C2C=CC=CC=2)=CC1=O)=O
計算された属性
- せいみつぶんしりょう: 353.0931045g/mol
- どういたいしつりょう: 353.0931045g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 555
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 61.8Ų
N-[(2-chlorophenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5228-0122-2mg |
N-[(2-chlorophenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide |
1058484-83-5 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5228-0122-20mg |
N-[(2-chlorophenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide |
1058484-83-5 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5228-0122-25mg |
N-[(2-chlorophenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide |
1058484-83-5 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5228-0122-2μmol |
N-[(2-chlorophenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide |
1058484-83-5 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5228-0122-4mg |
N-[(2-chlorophenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide |
1058484-83-5 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5228-0122-20μmol |
N-[(2-chlorophenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide |
1058484-83-5 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5228-0122-1mg |
N-[(2-chlorophenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide |
1058484-83-5 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5228-0122-3mg |
N-[(2-chlorophenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide |
1058484-83-5 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5228-0122-10mg |
N-[(2-chlorophenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide |
1058484-83-5 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5228-0122-5mg |
N-[(2-chlorophenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide |
1058484-83-5 | 5mg |
$69.0 | 2023-09-10 |
N-[(2-chlorophenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
N-[(2-chlorophenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamideに関する追加情報
N-[(2-chlorophenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide: A Comprehensive Overview
The compound with CAS No. 1058484-83-5, known as N-[(2-chlorophenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of acetamides, which are widely used in pharmaceuticals, agrochemicals, and materials science. The structure of this molecule is characterized by a complex arrangement of functional groups, including a chlorophenyl group, a dihydropyrimidine ring, and an acetamide moiety. These features contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of dihydropyrimidine derivatives in drug discovery. The 1,6-dihydropyrimidine ring system is known for its ability to act as a scaffold for bioactive compounds. In particular, the presence of the 6-oxo group in this compound introduces additional electronic effects that enhance its interactions with biological targets. This makes it a promising candidate for research in the field of medicinal chemistry.
The synthesis of N-[(2-chlorophenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide involves a series of well-defined organic reactions. The starting materials typically include chlorobenzene derivatives and appropriate precursors for the dihydropyrimidine ring. The reaction sequence often includes nucleophilic substitutions, condensations, and oxidations to achieve the desired molecular architecture. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, with recent advancements focusing on green chemistry approaches to minimize environmental impact.
In terms of applications, this compound has shown potential in several areas. In pharmaceutical research, it has been investigated as a potential lead compound for treating various diseases. For instance, studies have demonstrated its ability to modulate enzyme activity and interact with cellular receptors, suggesting its role in therapeutic interventions. Additionally, its structural versatility makes it a valuable building block for constructing more complex molecules with enhanced biological activity.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular modeling studies have provided insights into its three-dimensional structure and electronic distribution, which are critical for predicting its behavior in different chemical environments. These studies have also highlighted the importance of stereochemistry in determining the compound's reactivity and selectivity.
The integration of experimental and computational methods has paved the way for novel applications of N-[(2-chlorophenyl)methyl]-2-(6 oxo 4 phenyl 1 6 dihydropyrimidin 1 yl)acetamide. For example, researchers have explored its use in catalysis, where its unique functional groups can facilitate specific chemical transformations. Furthermore, its stability under various conditions makes it suitable for use in high-throughput screening assays in drug discovery.
In conclusion, N [(2 chlorophenyl)methyl] 2 (6 oxo 4 phenyl 1 6 dihydropyrimidin 1 yl)acetamide is a multifaceted compound with significant potential across diverse fields. Its intricate structure and functional groups make it an attractive target for both fundamental research and applied development. As ongoing studies continue to uncover new aspects of its chemistry and biology, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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